3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole
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Overview
Description
3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a methoxyphenyl group and a phenylpropyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 3-methoxybenzohydrazide with 3-phenylpropionic acid in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the selection of cost-effective and readily available starting materials would be crucial for industrial viability.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the oxadiazole ring.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of 3-(3-hydroxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The methoxy and phenylpropyl groups can enhance its binding affinity to target molecules, while the oxadiazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole
- 3-(4-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole
- 3-(3-methoxyphenyl)-5-(4-phenylbutyl)-1,2,4-oxadiazole
Uniqueness
3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole is unique due to the specific positioning of the methoxy and phenylpropyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the oxadiazole ring can result in distinct properties compared to other similar compounds.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-21-16-11-6-10-15(13-16)18-19-17(22-20-18)12-5-9-14-7-3-2-4-8-14/h2-4,6-8,10-11,13H,5,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLXUECDEGUTFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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